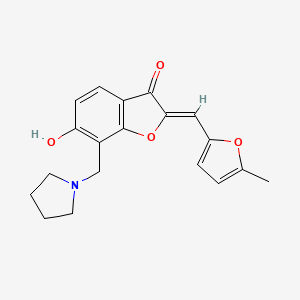
(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant attention due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by case studies and research findings.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a benzofuran core with various substituents that influence its biological activity. The presence of the hydroxyl group and the furan moiety are critical for its interaction with biological systems.
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study showed that related benzofuran compounds can induce apoptosis in human leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 10 | ROS generation |
| Compound B | MCF7 (Breast) | 15 | Apoptosis induction |
| (Z)-6-hydroxy... | Various | TBD | TBD |
Anti-inflammatory Activity
Benzofuran derivatives are also known for their anti-inflammatory properties. A study highlighted that compounds with similar structures significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Cytokine Reduction (%) | Mechanism |
|---|---|---|
| Compound C | TNF-alpha: 90% | NF-kB inhibition |
| Compound D | IL-6: 85% | Cytokine suppression |
| (Z)-6-hydroxy... | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has also been documented. Compounds similar to (Z)-6-hydroxy... have shown moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
Table 3: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound E | Staphylococcus aureus | 32 |
| Compound F | Escherichia coli | 64 |
| (Z)-6-hydroxy... | TBD |
Case Studies
- Study on Apoptosis Induction : A recent study investigated the apoptotic effects of various benzofuran derivatives, including those structurally similar to (Z)-6-hydroxy.... The results demonstrated a significant increase in caspase activity, indicating strong pro-apoptotic potential .
- Anti-inflammatory Mechanisms : Another case study examined the anti-inflammatory effects of benzofuran compounds in a mouse model of arthritis. The treatment resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum samples .
Eigenschaften
IUPAC Name |
(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-4-5-13(23-12)10-17-18(22)14-6-7-16(21)15(19(14)24-17)11-20-8-2-3-9-20/h4-7,10,21H,2-3,8-9,11H2,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAXZBGIVUFFCA-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














